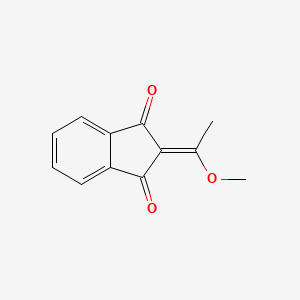
1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CYC116 and belongs to the class of small molecule inhibitors. CYC116 has shown promising results as a potential therapeutic agent in the treatment of various diseases, including cancer.
科学的研究の応用
Kinetics and Mechanism of Hydrolysis
Research has shown that compounds similar to "1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea" undergo hydrolysis under certain conditions. For instance, cyclopentolate hydrochloride, which shares structural similarities, has been studied for its hydrolysis in alkaline solutions. The study employed a reversed-phase HPLC assay to investigate the kinetics of degradation, revealing that the compound degrades rapidly at higher pH values, following (pseudo) first-order kinetics at elevated temperatures. This research provides insights into the stability and degradation pathways of similar urea derivatives, which could be crucial for developing pharmaceutical formulations (A. Roy, 1995).
Hydrogen Bonding and Structural Studies
Another area of application involves the study of hydrogen bonding and the structure of substituted ureas. Solid-state NMR, vibrational spectroscopy, and single-crystal X-ray diffraction studies have been conducted on N,N-dimethyl-N-arylureas. These studies highlight the importance of understanding the molecular conformations and hydrogen bonding behaviors of urea derivatives. Such insights are vital for the design and synthesis of new compounds with desired physical and chemical properties (W. Kołodziejski et al., 1993).
Potential Anticancer Agents
Urea derivatives have also been evaluated for their potential as anticancer agents. Specifically, 1-aryl-3-(2-chloroethyl) ureas have been synthesized and tested for their cytotoxicity against human adenocarcinoma cells in vitro. These studies not only explore the therapeutic potential of urea derivatives but also contribute to the development of new anticancer drugs. Such research underscores the importance of chemical synthesis in discovering and developing new treatments for cancer (R. Gaudreault et al., 1988).
Enzyme Inhibitory and Antioxidant Properties
Ureas derived from phenethylamines have been synthesized and evaluated for their enzyme inhibitory activities and antioxidant properties. These compounds have shown significant inhibitory activities against human carbonic anhydrase and acetylcholinesterase enzymes, as well as good antioxidant activities. Such research demonstrates the potential of urea derivatives in developing treatments for diseases associated with oxidative stress and enzyme dysregulation (Kadir Aksu et al., 2016).
特性
IUPAC Name |
1-cyclopentyl-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-19(2)14-9-7-12(8-10-14)15(20)11-17-16(21)18-13-5-3-4-6-13/h7-10,13,15,20H,3-6,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYVKSNLVMFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


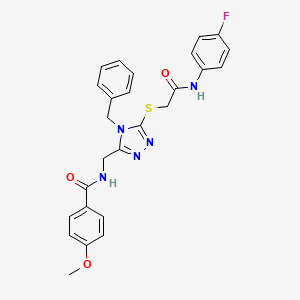
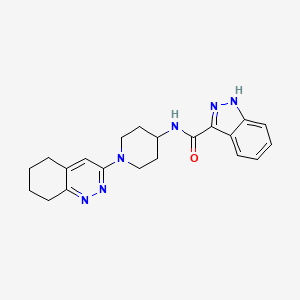
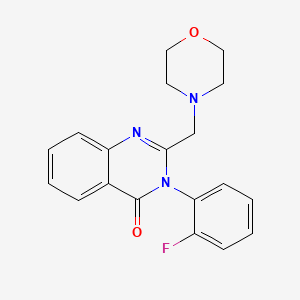
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)
![N-{4-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2445714.png)
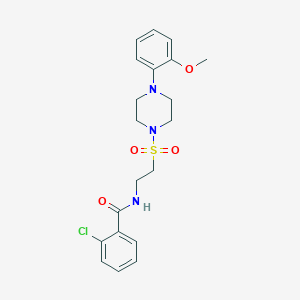

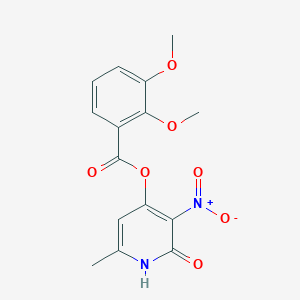
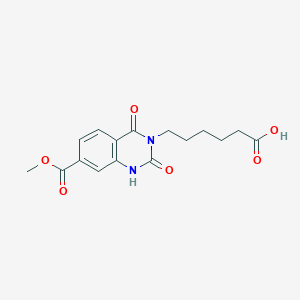
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2445723.png)
![2-Chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexyl]propanamide](/img/structure/B2445724.png)
![8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2445726.png)
